Pukateine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pukateine is characterized by its complex chemical structure, with the empirical formula . This alkaloid exhibits a range of pharmacological properties, including analgesic effects, which are attributed to its interactions with neurotransmitter systems in the body . Its structure includes multiple functional groups that contribute to its biological activity.

- Methylation: Pukateine can be methylated to produce derivatives with altered pharmacological profiles .

- Oxidation: It reacts with oxidizing agents to form various products, which may influence its biological activity .

- Acylation: Acylation reactions can also be performed to synthesize derivatives that may exhibit improved efficacy or altered activity .

These reactions are essential for exploring the compound's chemical behavior and potential modifications for enhanced therapeutic use.

Pukateine functions primarily as an agonist at dopamine D2 receptors and an antagonist at alpha-1 adrenergic receptors . Its analgesic properties make it comparable to other well-known analgesics, and it has been studied for its potential in treating pain-related conditions. Research indicates that it may also influence other neurotransmitter systems, contributing to its multifaceted biological effects .

The synthesis of pukateine involves multiple steps starting from simple aromatic compounds. Common methods include:

- Extraction: Isolation from natural sources like Laurelia novae-zelandiae.

- Chemical Synthesis: Laboratory synthesis using starting materials such as phenolic compounds and nitrogen sources.

- Modification: Chemical modifications through methylation or acylation to create derivatives with enhanced properties .

These methods allow for both the extraction of natural pukateine and the development of synthetic analogs.

Pukateine has several applications in medicine and pharmacology, including:

- Analgesics: Utilized for pain relief due to its action on dopamine receptors.

- Research: Studied for its potential in understanding dopaminergic signaling pathways and developing new treatments for neurological disorders .

- Pharmaceutical Development: Its unique properties make it a candidate for developing new medications targeting pain and other conditions.

Studies on the interactions of pukateine with various receptors have revealed its complex pharmacodynamics. It interacts primarily with dopamine D2 receptors, influencing dopaminergic signaling, which is crucial in many neurological functions . Additionally, its role as an alpha-1 adrenergic antagonist suggests potential cardiovascular implications, warranting further investigation into its safety and efficacy profiles in different contexts.

Similar Compounds: Comparison

Pukateine shares structural similarities with several other alkaloids, which can be compared based on their biological activities and chemical properties:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Artabotrine | Similar alkaloid backbone | Analgesic, dopaminergic activity | Contains additional methoxy groups |

| Laureline | Alkaloid from Laurelia species | Analgesic properties | Different receptor interaction profile |

| Laurepukine | Related structure | Antinociceptive effects | Unique functional groups |

Pukateine is unique due to its specific receptor interactions and the balance of agonistic and antagonistic effects, setting it apart from these similar compounds.

Pukateine is an aporphine alkaloid with the molecular formula C₁₈H₁₇NO₃ and a molecular weight of 295.3 grams per mole [2]. This naturally occurring compound was first isolated and characterized by Bernard Cracroft Aston in 1909, who presented his findings to the Royal Society of New Zealand on May 11th of that year [42]. The alkaloid demonstrates significant structural similarity to morphine and exhibits notable pharmacological properties, particularly in relation to dopamine receptor binding and analgesic activity [1] .

Laurelia novae-zelandiae (Pukatea Tree)

Laurelia novae-zelandiae, commonly known as pukatea, represents the primary natural source of pukateine and serves as the plant from which this alkaloid derives its name [1]. The inner bark of this New Zealand endemic tree contains pukateine as the main alkaloid constituent, making it the most significant botanical source for this compound [34] [5].

Taxonomy and Distribution

The taxonomic classification of Laurelia novae-zelandiae places it within the family Atherospermataceae, formerly classified under Monimiaceae [6] [11]. The complete taxonomic hierarchy is as follows: Kingdom Plantae, Phylum Tracheophyta, Class Magnoliopsida, Order Laurales, Family Atherospermataceae, Genus Laurelia, Species Laurelia novae-zelandiae [11]. This species was first described by Allan Cunningham in 1838 and represents the only member of the genus Laurelia found in New Zealand [6].

The genus Laurelia contains only two species, both endemic to the southern hemisphere, representing an example of Gondwanan distribution [15]. Besides Laurelia novae-zelandiae, the genus includes Laurelia sempervirens, which is native to Chile [15] [40]. This distribution pattern reflects the ancient biogeographical connections between New Zealand and South America through the former supercontinent Gondwana [37].

Laurelia novae-zelandiae is endemic to New Zealand and exhibits a specific geographic distribution pattern [6] [12]. The species is found throughout the North Island and extends into the northern third of the South Island, with its southern limit reaching Marlborough in the east and extending almost to the bottom of the West Coast of the South Island [16]. The altitudinal distribution varies between the islands, with the species occurring from sea level to 600 meters elevation in the North Island and up to 200 meters in the South Island [16].

Botanical Characteristics

Pukatea is a large evergreen tree that can reach heights of 35 to 40 meters, making it one of New Zealand's largest native trees [6] [8]. The species is distinguished by several characteristic morphological features that facilitate its identification in forest environments [13]. The bark is notably pale, almost white in coloration, and often displays raised bumps known as lenticels, which are small pores of corky tissue that assist with gas exchange [13].

The leaves of Laurelia novae-zelandiae are leathery, oval-shaped, and measure up to 8 centimeters in length [16]. They exhibit a glossy dark green upper surface with serrated edges and paler undersides [6] [13]. The leaves are arranged in an opposite pattern and demonstrate the aromatic qualities typical of the Atherospermataceae family [6]. During late spring and early summer, the tree produces small greenish-yellow flowers that possess nectar glands at their base, attracting various pollinators including ants, beetles, native bees, and flies [13].

One of the most distinctive features of mature pukatea trees is the development of large plank buttresses at the base of the trunk [6] [8]. These buttressed roots serve as structural adaptations that help stabilize the tree in swampy or shallow-soil environments [13]. In extremely wet conditions, the species can develop pneumatophores, which are specialized respiratory root structures that function as snorkel-like organs to facilitate gas exchange in waterlogged soils [6] [16].

The reproductive structures include green, vase-shaped fruits that split open in late summer to expose seeds equipped with thick, fluffy coats that enable wind dispersal [13]. This seed dispersal mechanism allows the species to colonize suitable habitats across its range [12].

Ecological Requirements

Laurelia novae-zelandiae demonstrates specific ecological requirements that reflect its adaptation to wetland and riparian environments [6] [16]. The species requires a temperate to warm subtropical climate but must have frost-free conditions or experience only very slight winter frosts not below minus 4 degrees Celsius [6] [16]. Young plants show particular sensitivity to frost, making protected environments essential for establishment [16].

Moisture requirements represent a critical ecological factor for pukatea [6] [13]. The species thrives in consistently wet conditions and is typically found in damp lowland forests, gullies, and along stream edges [6] [16]. While it grows well in poorly drained soils, the species demonstrates remarkable adaptability and can also establish successfully on well-drained hillside locations [6] [16].

Soil preferences include slightly acidic conditions with high organic matter content [6]. The species shows tolerance for various soil types, including alluvial and colluvial deposits commonly found in its preferred wetland habitats [16]. Growth performance is optimized on well-drained, slightly acidic soils that maintain adequate moisture levels throughout the growing season [6].

Light requirements vary with plant age and development stage [13] [16]. Seedlings prefer full or partial shade conditions, which is typical of forest understory species [13]. However, mature trees can tolerate full sun exposure provided their root systems maintain access to shade and abundant moisture [13]. This light tolerance allows pukatea to occupy various forest niches from understory positions to canopy gaps [16].

| Environmental Factor | Specification | Geographic Variation |

|---|---|---|

| Climate Requirements | Temperate to warm subtropical | Throughout North Island, northern South Island |

| Temperature Range | Frost-free to light frosts (-4°C maximum) | Coastal to montane zones |

| Frost Tolerance | Low tolerance, young plants sensitive | Protected valleys and gullies preferred |

| Moisture Requirements | High moisture, consistently wet conditions | Stream banks, wetlands, boggy areas |

| Soil Type | Poorly drained to well-drained soils | Alluvial and colluvial deposits |

| Soil pH | Slightly acidic, rich in organic matter | Rich forest soils |

| Light Requirements | Shade tolerant, full sun when mature | Forest understory to canopy gaps |

| Elevation Range | Sea level to 600m (North Island), 200m (South Island) | Lowland to lower montane forests |

| Habitat Type | Swampy forests, stream edges, wetland margins | Native forest remnants and restoration sites |

Other Natural Sources

While Laurelia novae-zelandiae represents the primary and most extensively studied source of pukateine, several other plant species within different botanical families have been documented to contain this alkaloid [2] [18]. These alternative sources provide insight into the broader distribution of pukateine across plant taxa and contribute to understanding the biosynthetic pathways involved in aporphine alkaloid production [25].

Guatteria punctata

Guatteria punctata, a member of the Annonaceae family, has been identified as containing pukateine according to chemical databases and phytochemical surveys [2] [17]. This species represents a significant taxonomic departure from the primary source, as it belongs to the order Magnoliales rather than Laurales, indicating that pukateine biosynthesis has evolved independently in different plant lineages [11] [22].

Guatteria punctata is classified within the Kingdom Plantae, Phylum Tracheophyta, Class Magnoliopsida, Order Magnoliales, Family Annonaceae, and Genus Guatteria [17] [19]. The species demonstrates considerable morphological variability, appearing as either an evergreen shrub or tree that can range from 1 to 45 meters in height, with trunk diameters varying from 5 to 75 centimeters [17].

The geographic distribution of Guatteria punctata encompasses tropical regions of South America, where it occurs as part of the diverse Annonaceae flora [17] [19]. This family is particularly rich in alkaloid content, with benzylisoquinoline alkaloids representing a major structural group of secondary metabolites [22] [30]. The presence of pukateine in Guatteria punctata suggests evolutionary convergence in alkaloid biosynthetic pathways between the Annonaceae and Atherospermataceae families [25].

Annona Species

Members of the genus Annona, also within the Annonaceae family, have been documented to contain various aporphine alkaloids, though pukateine appears to be a minor constituent compared to other alkaloids such as anonaine and asimilobine [20] [22]. The Annona genus comprises approximately 119 species, with eight species commercially cultivated [22]. These plants are predominantly distributed across tropical regions of America and Asia [22].

The alkaloid profile of Annona species demonstrates considerable diversity, with over 83 alkaloids isolated from this genus alone [22]. The isoquinoline backbone represents a major structural alkaloid component in Annona species, with various derivatives including aporphine, benzophenanthridine, and protoberberine alkaloids [22] [30]. While pukateine has been reported in some Annona species, other alkaloids such as anonaine, which was first isolated in 1931 from Annona muricata, tend to predominate [22].

Research on Annona alkaloids has revealed significant pharmacological activities, including antimicrobial, antimalarial, and anticancer properties [22]. The structural diversity of alkaloids within this genus reflects the complex biosynthetic pathways that produce these secondary metabolites [25]. The presence of pukateine in Annona species, though limited, contributes to understanding the distribution of this specific aporphine alkaloid across plant families [22].

Comparative Analysis of Pukateine Content in Various Plant Tissues

The distribution and concentration of pukateine varies significantly among different plant tissues and species, reflecting the complex patterns of alkaloid biosynthesis and accumulation in plant secondary metabolism [25] [28]. Understanding these variations is crucial for comprehending both the ecological function of pukateine and its potential utilization in research applications [29].

In Laurelia novae-zelandiae, pukateine demonstrates distinct tissue-specific distribution patterns [34] [5]. The inner bark contains the highest concentration of pukateine, where it serves as the main alkaloid constituent [34] [43]. This preferential accumulation in bark tissue is consistent with the traditional use of pukatea bark in Māori medicine for analgesic purposes [43] [44]. The outer bark contains lower concentrations of pukateine compared to the inner bark, suggesting that alkaloid biosynthesis and transport mechanisms favor accumulation in the inner bark tissues [34].

Leaf tissues of Laurelia novae-zelandiae contain only trace amounts of pukateine, indicating that foliar accumulation is not a primary storage strategy for this alkaloid [34]. This distribution pattern contrasts with many other plant secondary metabolites that preferentially accumulate in photosynthetic tissues [23]. Stem tissues show minimal or undetectable levels of pukateine, suggesting that these structural tissues do not serve as significant repositories for this alkaloid [34].

The research conducted by Urzúa and Cassels provides quantitative insights into pukateine distribution within Laurelia novae-zelandiae tissues [34]. Their investigation revealed that pukateine was the main alkaloid in bark tissue, while laureline, another alkaloid not found in commercial pukatea extracts, was also isolated [34]. This research demonstrates the chemical complexity of alkaloid profiles within individual plant species [34].

Comparative analysis across different plant families reveals interesting patterns in pukateine occurrence [38] [41]. In Chilean flora studies, alkaloid content has been shown to vary with latitude, with 12 out of 13 plant species studied showing higher alkaloid concentrations at lower latitudes [38]. This pattern suggests that environmental factors influence alkaloid biosynthesis and accumulation [38].

The Atherospermataceae family, to which Laurelia novae-zelandiae belongs, shows a high proportion of alkaloid-containing species [41]. In Chile, all three species assigned to the former Monimiaceae and current Atherospermataceae families contained alkaloids, representing 100% species occurrence [41]. This contrasts with the worldwide average of 5.3% for alkaloid-containing species in the broader family group [41].

| Plant Species | Plant Tissue/Part | Pukateine Content | Concentration Data | Geographic Distribution |

|---|---|---|---|---|

| Laurelia novae-zelandiae | Inner bark | Main alkaloid present | Primary alkaloid in tissue | New Zealand (North & South Islands) |

| Laurelia novae-zelandiae | Outer bark | Lower concentration | Secondary occurrence | New Zealand (North & South Islands) |

| Laurelia novae-zelandiae | Leaves | Trace amounts | Minor constituent | New Zealand (North & South Islands) |

| Laurelia novae-zelandiae | Stems | Minimal/not detected | Below detection limits | New Zealand (North & South Islands) |

| Guatteria punctata | Unspecified tissue | Present (reported) | Confirmed presence | South America (tropical regions) |

| Annona species (general) | Bark and stems | Variable (other alkaloids predominant) | Multiple alkaloids present | Tropical America, Asia |

| Laurelia sempervirens | Bark | Trace amounts | Limited occurrence | Chile, Argentina, Peru |

The biosynthetic pathways responsible for pukateine production involve complex enzymatic processes that are tissue-specific and developmentally regulated [25] [27]. Alkaloid biosynthesis in plants typically involves multiple subcellular compartments, including the cytosol, vacuole, tonoplast membrane, endoplasmic reticulum, and chloroplast components [25]. The localization of sequential biosynthetic enzymes in distinct cell types suggests intercellular transport of pathway intermediates [25].

Enzyme activities involved in alkaloid biosynthesis can vary significantly between plant tissues and developmental stages [25]. The concentration of pukateine in inner bark tissues of Laurelia novae-zelandiae likely reflects the expression patterns of specific biosynthetic enzymes and the availability of precursor compounds [25] [29]. Research on alkaloid biosynthesis has shown that transcription factors play crucial roles in regulating the expression of genes involved in secondary metabolite production [27].

Environmental factors also influence pukateine content and distribution within plant tissues [38]. Studies on alkaloid-containing plants have demonstrated that factors such as latitude, altitude, temperature, and moisture availability can significantly affect alkaloid concentrations [38]. For Laurelia novae-zelandiae, the preference for wet, temperate conditions may optimize the metabolic processes involved in pukateine biosynthesis [6] [16].

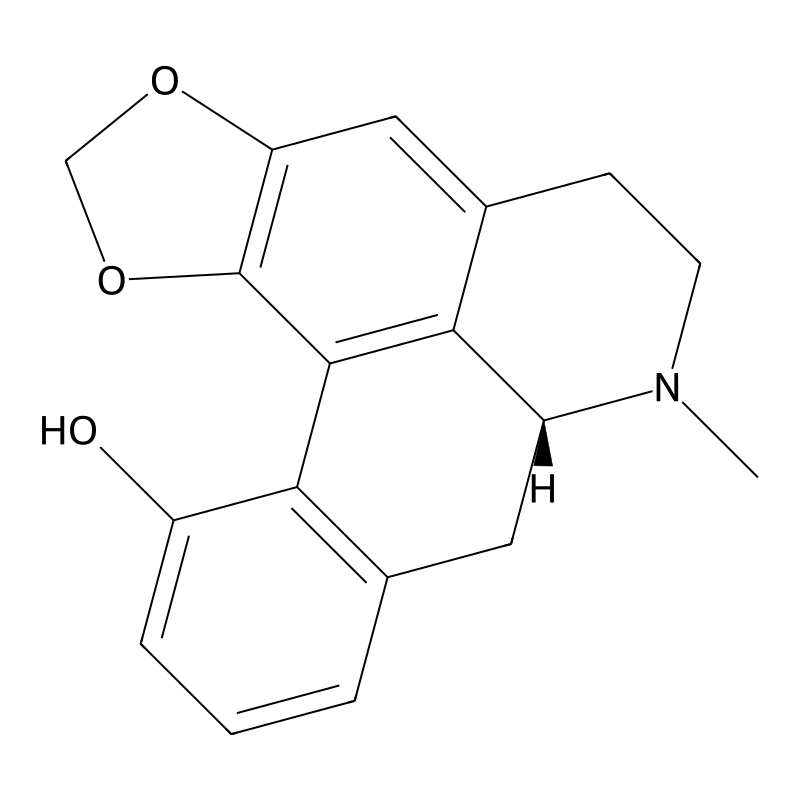

Pukateine possesses the molecular formula C₁₈H₁₇NO₃ with a molecular weight of 295.33 grams per mole [1] [2] [3] [4] [5]. This aporphine alkaloid maintains a characteristic tetracyclic framework that defines the aporphine class of natural products. The molecular composition includes eighteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms, reflecting the complex polycyclic structure with hydroxyl and methylenedioxy functional groups.

The percent composition by mass consists of carbon (73.20%), hydrogen (5.80%), nitrogen (4.74%), and oxygen (16.25%) [4]. This composition is consistent with the highly aromatic nature of the compound and the presence of heteroatoms that contribute to its biological activity. The relatively low hydrogen-to-carbon ratio reflects the extensive conjugated aromatic system characteristic of aporphine alkaloids.

Structural Elucidation and Confirmation

The complete structural elucidation of pukateine was achieved through comprehensive spectroscopic analysis and chemical degradation studies [4]. The compound features a pentacyclic ring system comprising a benzylisoquinoline backbone with additional ring closure forming the characteristic aporphine structure. The International Union of Pure and Applied Chemistry nomenclature designates pukateine as (12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol [2] [5].

Structural confirmation was established through multiple analytical approaches including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy [4]. The methylenedioxy group spans positions 1 and 2 of the aromatic system, while a hydroxyl group occupies position 11, contributing to the compound's pharmacological properties. X-ray crystallographic studies have further validated the three-dimensional arrangement of atoms within the molecule, confirming the absolute configuration at the stereogenic center.

Stereochemistry and Isomeric Forms

Pukateine exhibits a single chiral center at the C-6a position, which adopts the (R)-configuration in the naturally occurring enantiomer [3] [4] [6]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the naturally occurring form is designated as (R)-11-hydroxy-1,2-methylenedioxyaporphine. The (R)-enantiomer represents the biologically active form isolated from natural sources, specifically from the bark of Laurelia novae-zelandiae.

The compound can theoretically exist as two enantiomers due to the presence of the single chiral center. However, natural biosynthetic pathways produce exclusively the (R)-enantiomer, while synthetic approaches have yielded both enantiomeric forms and racemic mixtures [7]. The stereochemistry at this position significantly influences the compound's interaction with biological targets, particularly dopamine receptors, where the (R)-configuration demonstrates superior binding affinity compared to synthetic racemic preparations.

Diastereomeric relationships do not apply to pukateine due to the presence of only one stereogenic center. The absolute configuration has been confirmed through optical rotation measurements and comparison with structurally related aporphine alkaloids of known absolute configuration.

Physical Properties

Melting Point

Pukateine demonstrates a melting point range of 208-212°C when crystallized from ethanol [4]. This relatively high melting point reflects the rigid polycyclic structure and intermolecular hydrogen bonding capabilities of the phenolic hydroxyl group. The narrow melting point range indicates high purity of the crystalline material obtained through recrystallization procedures.

The racemic form of pukateine, when prepared synthetically, exhibits a slightly different melting point of 232-233°C when crystallized from absolute ethanol [4]. This elevation in melting point is commonly observed in racemic compounds compared to their enantiomerically pure counterparts, attributed to different crystal packing arrangements in the solid state.

Solubility Characteristics

Pukateine exhibits practically no solubility in water, consistent with its lipophilic aporphine structure [4]. The compound demonstrates good solubility in polar organic solvents including ethanol, chloroform, pyridine, and dimethyl sulfoxide [2] [4]. Slight solubility is observed in petroleum ether, reflecting the predominantly aromatic character of the molecule.

The methylenedioxy group enhances lipid solubility and facilitates blood-brain barrier penetration, while the hydroxyl group contributes to limited polar interactions [1]. This solubility profile is characteristic of aporphine alkaloids and influences the compound's bioavailability and pharmacokinetic properties. The solubility pattern supports the use of ethanol-based extraction procedures for isolation from plant material.

Optical Rotation

The naturally occurring (R)-enantiomer of pukateine exhibits a specific rotation [α]D²⁵ of -240° when measured at a concentration of 0.097 grams per 100 milliliters in ethanol [4]. This strongly negative optical rotation value is characteristic of the (R)-configuration at the C-6a position and serves as a diagnostic property for confirming the absolute configuration of isolated material.

The magnitude of optical rotation provides valuable information about the enantiomeric purity of pukateine samples. Any reduction in the absolute value of specific rotation indicates the presence of the opposite enantiomer or racemization, making optical rotation measurements essential for quality control of natural product isolates and synthetic preparations.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy of pukateine reveals characteristic signals that confirm the structural assignment. Aromatic protons appear in the typical range of 6.5-7.5 parts per million, consistent with the polycyclic aromatic system [8]. The methylenedioxy group produces a distinctive singlet at approximately 5.9-6.1 parts per million, representing the two equivalent protons of the -OCH₂O- bridge [9] [8].

The N-methyl group appears as a singlet in the range of 2.4-2.6 parts per million, characteristic of a methyl group attached to a tertiary nitrogen [8]. The phenolic hydroxyl proton at position 11 typically appears as a broad signal between 4.5-6.0 parts per million, with the exact chemical shift dependent on hydrogen bonding and exchange conditions [8].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information. Aromatic carbons resonate in the range of 105-150 parts per million, typical for polycyclic aromatic systems [10] [11]. The methylenedioxy carbon appears around 101-102 parts per million, while the N-methyl carbon resonates at 40-45 parts per million [10] [11]. The phenolic carbon bearing the hydroxyl group appears downfield at approximately 155-160 parts per million due to the electron-withdrawing effect of the oxygen substituent [10] [11].

Mass Spectrometry

Mass spectrometric analysis of pukateine yields a molecular ion peak at m/z 295, corresponding to the molecular weight of the compound [4] [5]. Electron impact ionization produces characteristic fragmentation patterns that aid in structural confirmation. Common fragment ions include the loss of formaldehyde (CH₂O, mass 30) from the methylenedioxy group, and various aromatic rearrangement products [12] [13].

The base peak varies depending on ionization conditions but frequently corresponds to tropylium-type carbocations formed through rearrangement of the aromatic system [12]. Collision-induced dissociation experiments provide additional structural information through the observation of specific fragmentation pathways that confirm the presence of the methylenedioxy group and the hydroxyl substituent [14] [15].

High-resolution mass spectrometry enables accurate mass determination with errors typically less than 5 parts per million, confirming the molecular formula C₁₈H₁₇NO₃ [16]. Tandem mass spectrometry experiments provide sequence information about the fragmentation cascade, supporting the structural assignment of functional groups within the molecule.

Infrared Spectroscopy

Infrared spectroscopy of pukateine reveals characteristic absorption bands that confirm the presence of key functional groups. The hydroxyl group produces a broad absorption band between 3200-3600 cm⁻¹, typical of hydrogen-bonded phenolic groups [9] [17] [18]. This broad nature reflects intermolecular hydrogen bonding in the solid state and intramolecular interactions.

Aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the polycyclic aromatic system [9] [17] [18]. The methylenedioxy group contributes C-O stretching absorptions in the 1230-1290 cm⁻¹ range, providing diagnostic evidence for this structural feature [17] [18].

Aliphatic C-H stretching from the N-methyl group and methylene protons appears in the 2800-3000 cm⁻¹ region [9] [17]. The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands that provide a unique spectral signature for pukateine, useful for identification and purity assessment [17] [18].